PEAQX acts as a competitive antagonist at NMDA receptors, preferentially binding to those containing the GluN2A subunit. [, , , , , , , , , , , , ] This binding prevents the endogenous ligand, glutamate, from activating the receptor. Consequently, PEAQX inhibits NMDA receptor-mediated ion flow, disrupting downstream signaling cascades involved in synaptic plasticity, neuronal excitability, and other cellular processes. [, , , , , , , , , , , , ]
The selectivity of PEAQX for GluN2A-containing NMDA receptors makes it a valuable tool for investigating the distinct roles of GluN2A versus other NMDA receptor subtypes (e.g., GluN2B) in various physiological and pathological contexts. [, , , , , , , , , , , , ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0